molecular formula C16H20O B8724342 4-(4-Cyclohexylphenyl)-3-butyn-1-ol CAS No. 63327-36-6

4-(4-Cyclohexylphenyl)-3-butyn-1-ol

Cat. No.: B8724342
CAS No.: 63327-36-6
M. Wt: 228.33 g/mol
InChI Key: PNJRGDZUMNBBER-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-3-butyn-1-ol is a tertiary alcohol featuring a cyclohexyl-substituted phenyl ring attached to a 3-butyn-1-ol chain. The cyclohexylphenyl group enhances lipophilicity, while the terminal alkyne and hydroxyl group offer sites for further functionalization, such as click chemistry or esterification .

Properties

CAS No.

63327-36-6

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)but-3-yn-1-ol

InChI

InChI=1S/C16H20O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h9-12,15,17H,1-3,5,7-8,13H2

InChI Key

PNJRGDZUMNBBER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C#CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 4-(4-Cyclohexylphenyl)-3-butyn-1-ol:

a) 1-Cyclohexyl-4-cyclopentyl-but-3-yn-1-ol (CAS 67811-24-9)
  • Structure: Cyclohexyl and cyclopentyl groups attached to a butynol backbone.
  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.36 g/mol
  • Key Features: Simpler structure with two cyclic alkyl groups, lacking aromaticity.
b) RWJ 67657 (CAS 215303-72-3)
  • Structure : 4-(4-Fluorophenyl)-2-(4-hydroxy-1-butynyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)imidazole.
  • Molecular Formula : C₂₇H₂₄FN₃O
  • Molecular Weight : 425.50 g/mol
  • Key Features : Incorporates fluorophenyl, imidazole, and pyridinyl moieties. The fluorine substituent increases electronegativity, while the imidazole ring introduces hydrogen-bonding capabilities, making it suitable for biochemical applications (e.g., kinase inhibition) .
c) 4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone (CAS 861211-52-1)
  • Structure : Cyclohexylphenyl group linked to a pyrrolidine ring with chloro and methoxy substituents.
  • Molecular Formula: C₂₅H₃₀ClNO₂
  • Molecular Weight : 411.96 g/mol
  • Key Features: The presence of chlorine and methoxy groups alters electronic properties, enhancing stability and directing substitution reactions. The pyrrolidine ring introduces conformational rigidity, contrasting with the flexible butynol chain in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
This compound ~260 (estimated) 4.2 0.1 (water) 80–85 (estimated)
1-Cyclohexyl-4-cyclopentyl-but-3-yn-1-ol 220.36 3.8 0.5 (water) 65–70
RWJ 67657 425.50 5.1 <0.01 (water) 150–155

*Predicted using fragment-based methods.

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